molecular formula C16H15ClN2O4S B4755781 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

Cat. No. B4755781
M. Wt: 366.8 g/mol
InChI Key: MIYHLMPKSQLXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, also known as CP-690,550, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which have been found to be effective in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid works by inhibiting the activity of Janus kinases, which are enzymes that play an important role in the immune system. By blocking the activity of these enzymes, 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can reduce the production of cytokines, which are signaling molecules that contribute to inflammation. This, in turn, can reduce the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been found to have a number of biochemical and physiological effects. In addition to reducing the production of cytokines, it can also inhibit the proliferation of T cells, which are immune cells that play a key role in the development of autoimmune diseases. 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has also been found to reduce the production of antibodies, which are proteins that can contribute to the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid for lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and developing new treatments for autoimmune diseases. However, one limitation of 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid is that it can have off-target effects, meaning that it can affect other enzymes and pathways in addition to Janus kinases. This can make it difficult to interpret the results of experiments and can limit its usefulness in certain contexts.

Future Directions

There are several future directions for research on 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid. One area of interest is in developing new Janus kinase inhibitors that are more selective and have fewer off-target effects. Another area of interest is in studying the long-term effects of 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid on the immune system and other physiological processes. Finally, there is interest in exploring the potential of 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid for treating other autoimmune diseases, such as multiple sclerosis and lupus.

Scientific Research Applications

5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In particular, it has been found to be effective in treating rheumatoid arthritis, a chronic inflammatory disorder that affects the joints. Clinical trials have shown that 5-[(3-{[(4-chlorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can reduce the symptoms of rheumatoid arthritis, including joint pain, swelling, and stiffness.

properties

IUPAC Name

5-[[3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c17-10-4-6-11(7-5-10)18-15(23)12-8-9-24-16(12)19-13(20)2-1-3-14(21)22/h4-9H,1-3H2,(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYHLMPKSQLXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC=C2)NC(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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